molecular formula C16H23NO4 B3042218 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate CAS No. 53588-99-1

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate

Cat. No.: B3042218
CAS No.: 53588-99-1
M. Wt: 293.36 g/mol
InChI Key: XICJPCJVGUIDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 3-phenylpropanoate and tert-butoxycarbonyl chloride.

    Protection of the Amino Group: The amino group of the starting material is protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Boc-protected intermediate.

    Esterification: The Boc-protected intermediate is then subjected to esterification with ethyl alcohol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives by using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are used to remove the Boc protecting group.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of deprotected amines.

Scientific Research Applications

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.

    Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

    Ethyl 2-[(tert-butoxycarbonyl)amino]acetate: Similar structure but with a shorter carbon chain.

    Ethyl 2-[(tert-butoxycarbonyl)amino]butanoate: Similar structure but with a longer carbon chain.

    Ethyl 2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate: Similar structure but with a methyl group on the carbon chain.

Uniqueness: Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate is unique due to the presence of a phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of pharmaceuticals and biologically active molecules.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-20-14(18)13(11-12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICJPCJVGUIDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.